3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a benzofuran moiety, a pyridine ring, and a triazolo-thiadiazole core
Properties
Molecular Formula |
C16H9N5OS |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9N5OS/c1-2-4-12-11(3-1)9-13(22-12)14-18-19-16-21(14)20-15(23-16)10-5-7-17-8-6-10/h1-9H |
InChI Key |
ICDSZXIKZPALJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine hydrate to form the triazolo-thiadiazole core. The benzofuran and pyridine moieties are then introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the benzofuran and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-ylid: Known for its use in medicinal chemistry.
Thiazolo[3,2-b]triazole: Utilized in the synthesis of functionalized derivatives.
Triazolo[1,5-a]pyrimidine: Explored for its biological activities.
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 286.32 g/mol. The structure features a benzofuran moiety and a pyridine ring connected through a triazole-thiadiazole framework.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic potential against various cancer cell lines. For instance, compounds in this class have shown IC50 values ranging from 1.1 to 18.8 µM , indicating their effectiveness in inhibiting cancer cell proliferation . Notably, the substitution patterns on the triazolo-thiadiazole scaffold significantly influence their anticancer activity.
Table 1: Cytotoxic Activity of Triazolo-Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.6 |
| Compound B | MCF-7 (Breast) | 8.2 |
| Compound C | A549 (Lung) | 12.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that triazolo-thiadiazoles exhibit potent antibacterial and antifungal activities. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
Anti-inflammatory Activity
Studies have suggested that these compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The mechanism appears to involve the modulation of NF-kB signaling pathways.
Enzyme Inhibition
The enzyme inhibition potential of this compound has been explored in various contexts:
- Cholinesterase Inhibition : Some derivatives have been identified as effective cholinesterase inhibitors, which are crucial for treating Alzheimer’s disease.
- Carbonic Anhydrase Inhibition : The inhibition of carbonic anhydrase has implications for managing conditions like glaucoma and epilepsy.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-thiadiazole derivatives showed that one particular compound exhibited significant apoptosis-inducing effects in MCF-7 cells through the activation of caspase pathways . This finding highlights the potential of these compounds in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against multidrug-resistant strains of bacteria revealed that specific modifications to the triazolo-thiadiazole structure enhanced its efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
